molecular formula C13H27ClN2O2 B571789 (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride CAS No. 1217442-47-1

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B571789
CAS No.: 1217442-47-1
M. Wt: 278.821
InChI Key: XMRYWOUDJCIOGU-VZXYPILPSA-N
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Description

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a tert-butyl group and a sec-butyl group attached to a piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Introduction of the sec-Butyl Group: The sec-butyl group is introduced through similar alkylation reactions using sec-butyl halides.

    Formation of the Carboxylate Group: The carboxylate group is introduced through esterification or amidation reactions.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    2-Methyltetrahydrofuran: A solvent with similar functional groups.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride is unique due to its specific combination of tert-butyl and sec-butyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRYWOUDJCIOGU-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725485
Record name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217442-47-1
Record name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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